3-[(3-bromophenyl)methoxy]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[(3-bromophenyl)methoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-5-1-3-10(7-12)9-18-13-6-2-4-11(8-13)14(16)17/h1-8H,9H2,(H2,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOGNOWNERQSMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Retrosynthetic Analysis of 3-[(3-bromophenyl)methoxy]benzamide
A retrosynthetic analysis of this compound identifies two primary bond disconnections that simplify the target molecule into readily available precursors. The most logical disconnections are the ether linkage (C-O) and the amide bond (C-N).
Ether Disconnection: Cleavage of the ether bond between the benzamide (B126) ring and the benzyl (B1604629) group points to 3-hydroxybenzamide (B181210) and 3-bromobenzyl bromide as key synthetic precursors. This approach suggests a Williamson ether synthesis as a plausible forward synthetic step.
Amide Disconnection: Alternatively, disconnecting the amide bond leads to 3-[(3-bromophenyl)methoxy]benzoic acid and ammonia (B1221849) or an ammonia equivalent. This pathway would involve the formation of the ether linkage first, followed by amidation of the carboxylic acid.
Between these two strategies, the ether synthesis route starting from 3-hydroxybenzamide and 3-bromobenzyl bromide is often preferred due to the commercial availability and reactivity of these precursors.
Optimized Synthetic Routes for this compound
The most common and optimized route for synthesizing this compound involves a multi-step sequence starting from simpler materials.
A widely employed synthetic pathway involves the Williamson ether synthesis. This method is favored for its reliability and efficiency.
Step 1: Etherification The synthesis commences with the reaction of 3-hydroxybenzamide with 3-bromobenzyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion.
Reactants: 3-hydroxybenzamide and 3-bromobenzyl bromide.
Base: A suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) is used.
Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724) (CH₃CN) is employed to facilitate the reaction.
Conditions: The reaction mixture is typically stirred at room temperature or gently heated to ensure completion.
The reaction proceeds via an Sₙ2 mechanism, where the phenoxide ion attacks the benzylic carbon of 3-bromobenzyl bromide, displacing the bromide ion and forming the desired ether linkage.
The efficiency of the synthetic route is a critical factor in its practical application. The Williamson ether synthesis approach for this compound generally provides good to excellent yields.
| Step | Reactants | Reagents and Conditions | Typical Yield (%) |
| Etherification | 3-hydroxybenzamide, 3-bromobenzyl bromide | K₂CO₃, DMF, Room Temperature to 60°C | 85-95% |
Table 1: Typical reaction conditions and yields for the synthesis of this compound.
The high yields are attributed to the favorable reactivity of the precursors and the relatively clean nature of the Sₙ2 reaction under the specified conditions. Purification is often straightforward, typically involving crystallization or column chromatography.
While the traditional synthesis is efficient, modern synthetic chemistry emphasizes the incorporation of green chemistry principles to minimize environmental impact. For the synthesis of this compound, several aspects can be considered:
Atom Economy: The Williamson ether synthesis has a reasonably good atom economy, with the main byproduct being the inorganic salt of the leaving group (e.g., KBr).
Solvent Choice: The use of DMF, while effective, is a point of concern due to its toxicity. Research into greener alternative solvents, such as ionic liquids or bio-based solvents, could improve the environmental profile of the synthesis.
Energy Efficiency: Performing the reaction at room temperature, when feasible, reduces energy consumption compared to heated reactions.
Catalysis: While the base is consumed stoichiometrically, exploring catalytic systems could further enhance the green credentials of the process.
Applying principles such as using microwave irradiation can sometimes lead to shorter reaction times and improved yields, contributing to a more sustainable process. nih.gov
Chemistry of Precursors and Key Intermediates
The success of the synthesis relies on the properties and reactivity of its precursors and intermediates.
3-hydroxybenzamide: This precursor contains two key functional groups: a phenolic hydroxyl group and a primary amide. The hydroxyl group is acidic and can be readily deprotonated to form a nucleophilic phenoxide. The amide group is generally stable under the basic conditions of the ether synthesis.
3-bromobenzyl bromide: This reactant is a key electrophile. The bromine atom attached to the benzylic carbon is a good leaving group, making this carbon susceptible to nucleophilic attack. The bromo-substituent on the phenyl ring is relatively unreactive under the conditions of the Williamson ether synthesis.
3-[(3-bromophenyl)methoxy]benzoic acid: In the alternate retrosynthetic pathway, this would be a key intermediate. It is formed by the etherification of 3-hydroxybenzoic acid with 3-bromobenzyl bromide. This intermediate would then be converted to the final amide product. google.com
A study of precursors and intermediates in similar syntheses is crucial for identifying potential side reactions and optimizing reaction conditions. nih.gov
Derivatization Strategies for Structural Modification
The structure of this compound offers several sites for derivatization, allowing for the exploration of structure-activity relationships in medicinal chemistry programs. nih.govnih.gov
Amide Nitrogen: The primary amide can be N-alkylated or N-acylated to introduce various substituents. This can be achieved by reacting the parent compound with alkyl halides or acyl chlorides under basic conditions.
Aromatic Rings: The two phenyl rings can undergo electrophilic aromatic substitution reactions. The bromine atom on one ring provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of a wide array of substituents.
Bromine Atom: The bromo-substituent itself is a key site for modification. It can be replaced with other functional groups via nucleophilic aromatic substitution or converted to an organometallic reagent (e.g., a Grignard or organolithium reagent) for further reactions.
These derivatization strategies allow for the synthesis of a library of related compounds, which can be screened for enhanced biological activity. mdpi.com The use of derivatizing agents like 3-nitrophenylhydrazine (B1228671) has been shown to improve detection sensitivity in analytical studies of related compounds. nih.gov
Functionalization of Aromatic Rings (e.g., Bromophenyl, Benzamide)
The two aromatic rings of the molecule offer distinct opportunities for functionalization, with the bromophenyl ring being the more versatile due to the presence of the bromine atom.
Bromophenyl Ring: The carbon-bromine bond is a key functional handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful tool for creating new carbon-carbon bonds by reacting the aryl bromide with various organoboronic acids or esters in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com This allows for the introduction of a wide array of substituents, including alkyl, alkenyl, and other aryl groups, at the 3-position of the phenyl ring. The choice of catalyst, ligand, base, and solvent is crucial for optimizing reaction yields, as shown in studies on similar bromophenyl substrates. mdpi.com
Table 1: Representative Suzuki-Miyaura Coupling Reactions on Aryl Bromides This table is illustrative of typical conditions used for Suzuki reactions on bromophenyl substrates.
| Boronic Acid/Ester | Palladium Catalyst | Base | Solvent | Typical Yield |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good |
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/H₂O | High |
| Vinylboronic acid pinacol (B44631) ester | Pd(OAc)₂ with SPhos | K₂CO₃ | DMF | Moderate to Good |
Benzamide Ring: The benzamide ring is less reactive towards substitution than the bromophenyl ring. The amide group is an electron-withdrawing, meta-directing deactivator for electrophilic aromatic substitution. However, under forcing conditions (e.g., strong acids and high temperatures), electrophiles like nitronium ions (from HNO₃/H₂SO₄) or sulfonyl groups can be introduced at the positions meta to the methoxy-benzyl ether linkage. Alternatively, Friedel-Crafts type reactions using cyanoguanidine in the presence of a superacid like triflic acid have been shown to directly amidate aromatic rings, a principle that could potentially be applied for further functionalization. nih.gov
Modulation of the Methoxy (B1213986) Bridge Linkage
Thioether Analogues: Replacing the ether oxygen with a sulfur atom creates a thioether bridge. The synthesis would parallel the Williamson ether synthesis, using 3-mercaptobenzamide as the nucleophile instead of 3-hydroxybenzamide. These thioether analogues are themselves subject to further functionalization. For instance, palladium-catalyzed methods exist for the direct α-arylation of benzyl thioethers, demonstrating that the benzylic C-H bonds adjacent to the sulfur can be activated for C-C bond formation. nih.gov
Amine Bridge Analogues: Similarly, a nitrogen atom can be installed to create an amine linkage. This is typically achieved through a Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide (3-bromobenzyl bromide) and an amine (3-aminobenzamide).
Homologation: The length of the connecting chain can be extended by using longer alkyl halides in the initial synthesis (e.g., 3-bromo-phenethyl bromide) to create an ethyleneoxy bridge, altering the flexibility and distance between the terminal rings.
Substitution on the Benzamide Moiety
The primary amide group (–CONH₂) is a versatile functional group that can be converted into several other moieties, significantly altering the molecule's chemical properties.
Conversion to Nitrile: The dehydration of the primary amide to a nitrile (–C≡N) is a common transformation. This can be accomplished using a variety of dehydrating agents. Strong reagents like phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are effective but generate acidic byproducts. commonorganicchemistry.com Milder conditions can be achieved using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or phosphorus-based compounds like P(NMe₂)₃. nih.gov
Table 2: Common Reagents for Amide to Nitrile Conversion
| Reagent | Conditions | Key Features |
|---|---|---|
| Phosphorus oxychloride (POCl₃) | Reflux in inert solvent (e.g., MeCN) or neat | Strong, generates HCl |
| Thionyl chloride (SOCl₂) | Heating | Generates SO₂ and HCl gas |
| Trifluoroacetic anhydride (TFAA) | Pyridine or Et₃N, 0 °C to RT | Milder, non-acidic conditions |
| PCl₃ / Et₂NH | Refluxing CHCl₃ | Efficient and rapid |
Hydrolysis to Carboxylic Acid: The amide can be hydrolyzed back to a carboxylic acid (–COOH). This reaction can be performed under either acidic (e.g., aqueous HCl or H₂SO₄) or basic (e.g., aqueous NaOH) conditions, typically requiring heat to proceed at a reasonable rate. libretexts.orglibretexts.orgjove.com The resulting carboxylic acid serves as a valuable intermediate, which can be coupled with various amines to form new secondary or tertiary amides, or with alcohols to form esters, thereby providing access to a large library of derivatives.
Computational Chemistry and Advanced Molecular Modeling
Conformational Analysis and Energy Landscape Mapping
The biological activity of a flexible molecule like 3-[(3-bromophenyl)methoxy]benzamide is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis is the study of the different spatial arrangements of atoms that can be achieved through rotation about single bonds.
The structure of this compound features several rotatable bonds, primarily around the central ether linkage and the C-C bond connecting the methoxy (B1213986) group to the phenyl ring. These rotations give rise to a complex energy landscape with various low-energy (stable) and high-energy (unstable) conformations.
Molecular Dynamics Simulations to Elucidate Conformational Flexibility
While conformational analysis provides a static snapshot of stable structures, molecular dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. frontiersin.org By simulating the atomic motions of this compound in a solvated environment, researchers can observe its conformational flexibility in real-time.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. mdpi.com For benzamide (B126) derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have proven effective. mdpi.comnih.gov
These models correlate the biological activity of a set of molecules with their steric, electrostatic, hydrophobic, and hydrogen-bonding fields. mdpi.com Studies on various benzamide series have highlighted the importance of specific features for activity. For instance, in one study on aminophenyl benzamides as Histone Deacetylase (HDAC) inhibitors, the QSAR model indicated that hydrophobic character and hydrogen bond donating groups were crucial for enhancing inhibitory potency. nih.gov The model yielded a high correlation coefficient (r² = 0.99) and predictive power (q² = 0.85), providing clear guidelines for designing more potent derivatives. nih.gov Such models are invaluable for predicting the efficacy of new compounds like this compound and prioritizing synthetic efforts.
Table 1: Key Parameters in a Typical 3D-QSAR Study
| Parameter | Description | Typical Value | Significance |
|---|---|---|---|
| q² | Cross-validated correlation coefficient | > 0.5 | Indicates good internal predictive ability of the model. mdpi.comnih.gov |
| r² | Non-cross-validated correlation coefficient | > 0.9 | Shows the correlation between predicted and actual activity for the training set. nih.govnih.gov |
| r²_pred | Predictive r² for an external test set | > 0.6 | Demonstrates the model's ability to predict the activity of new, untested compounds. rsc.org |
| Field Contributions | Steric, Electrostatic, Hydrophobic, etc. | Varies | Identifies which physicochemical properties are most important for biological activity. mdpi.comnih.gov |
Molecular Docking Studies with Hypothesized Biological Targets
Given its structural resemblance to known enzyme inhibitors, this compound has been a subject of molecular docking studies to predict its binding affinity and mode to various biological targets. Benzamide derivatives are well-known inhibitors of enzymes like Poly(ADP-ribose) polymerase (PARP) and Histone Deacetylases (HDACs), which are important targets in cancer therapy. nih.govnih.gov
Molecular docking algorithms place the ligand (the compound) into the binding site of a protein target and score the interaction based on factors like shape complementarity and intermolecular forces. nih.gov This process helps hypothesize how the molecule might function at a molecular level. nih.govresearchgate.net
Docking studies reveal the specific non-covalent interactions that stabilize the ligand-protein complex. For this compound, the key interactions would likely involve:
Hydrogen Bonding: The amide group is a classic hydrogen bond donor (N-H) and acceptor (C=O), capable of forming strong bonds with residues in a protein's active site, such as Glycine and Serine. researchgate.net
Pi-Pi Stacking: The two aromatic rings (the benzamide and the bromophenyl rings) can engage in pi-pi stacking interactions with aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan.
Halogen Bonding: The bromine atom on the phenyl ring is a potential halogen bond donor. This is a highly directional interaction where the electropositive region (the σ-hole) on the bromine atom interacts with a nucleophilic residue (like a backbone carbonyl oxygen) in the protein. jst.go.jp This specific interaction can significantly enhance binding affinity and selectivity. jst.go.jp
Hydrophobic Interactions: The phenyl rings and methylene (B1212753) bridge contribute to hydrophobic interactions with nonpolar pockets within the binding site.
Successful binding depends on the presence of complementary amino acid residues in the target's active site. Docking studies on similar benzamide-based inhibitors against targets like tyrosine kinases and HDACs have identified key residues that are critical for engagement. nih.govnih.govresearchgate.net For instance, in tyrosine kinase inhibition, interactions with "hinge region" residues are often vital for anchoring the inhibitor. researchgate.net Similarly, analysis of brominated compounds has shown that residues like Alanine can form crucial contacts with the bromine atom, exploiting its unique electronic properties for tighter binding. jst.go.jp Identifying these key residues is paramount for understanding the mechanism of action and for designing second-generation inhibitors with improved potency and selectivity.
In Silico Prediction of Biopharmaceutical Properties
Beyond its interaction with a target, a compound's success as a drug depends on its biopharmaceutical properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Computational tools can predict these properties with increasing accuracy, guiding the selection of candidates with favorable drug-like characteristics. rsc.org
For this compound, these in silico predictions would assess factors such as:
Permeation: Predicted Caco-2 permeability can suggest how well the compound might be absorbed across the intestinal wall.
Solubility: Aqueous solubility is critical for absorption and formulation.
Metabolic Stability: Predictions can identify potential sites of metabolism by cytochrome P450 enzymes, giving an early indication of the compound's likely half-life in the body.
Lipinski's Rule of Five: This rule assesses whether a compound has physicochemical properties consistent with orally active drugs. The parameters include molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Table 2: Predicted Biopharmaceutical Properties for this compound This table is illustrative, based on typical values for similar chemical structures. Actual values would be derived from specific software predictions.
| Property | Predicted Value/Classification | Implication for Drug-Likeness |
|---|---|---|
| Molecular Weight | ~306 g/mol | Compliant with Lipinski's Rule (< 500) |
| logP (Lipophilicity) | 2.5 - 3.5 | Good balance for permeability and solubility |
| Hydrogen Bond Donors | 1 (from amide N-H) | Compliant with Lipinski's Rule (≤ 5) |
| Hydrogen Bond Acceptors | 2 (from C=O and O-ether) | Compliant with Lipinski's Rule (≤ 10) |
| Caco-2 Permeability | Moderate to High | Likely good oral absorption |
| Metabolic Stability | Moderate | May be susceptible to metabolism at the methoxy or aromatic positions |
These computational predictions provide a holistic view of the potential of this compound, guiding further experimental validation and optimization efforts in the quest for novel therapeutics.
Biological Activity and Molecular Mechanisms of Action Preclinical Focus
In Vitro Evaluation of Biological Potency and Efficacy
The in vitro biological activities of compounds structurally related to 3-[(3-bromophenyl)methoxy]benzamide have been evaluated across various assays, revealing a range of potential enzymatic and receptor-mediated effects.
Benzamide (B126) and its derivatives are known to interact with a variety of enzymes. For instance, 3-Methoxybenzamide (B147233) (3-MBA) has been identified as an inhibitor of ADP-ribosyltransferase (ADPRTs) and poly(ADP-ribose) polymerase (PARP). medchemexpress.comdrugbank.com In the context of cancer therapy, derivatives of bromophenol have been shown to inactivate enzymes like Bcl-2, an anti-apoptotic protein, and activate caspase-3 and PARP, leading to apoptosis in cancer cells. nih.gov
Some benzamide analogs have also been investigated as potential inhibitors of key metabolic enzymes. For example, certain quinolone-based hydrazones, which share a core structural motif with benzamides, have demonstrated inhibitory activity against α-amylase, α-glucosidase, and aldose reductase, enzymes implicated in diabetes. acs.org The mechanism of enzyme inhibition can vary, with some inhibitors acting competitively, noncompetitively, or uncompetitively, which can be determined through kinetic studies. acs.orglibretexts.org
It is a known phenomenon in early drug discovery that some organic small molecules can form aggregates that lead to nonspecific enzyme inhibition, a crucial consideration in interpreting in vitro enzymatic data. nih.gov
Table 1: In Vitro Enzyme Inhibition by Benzamide Analogs
| Compound/Analog Class | Target Enzyme(s) | Observed Effect | Reference(s) |
|---|---|---|---|
| 3-Methoxybenzamide | ADP-ribosyltransferase (ADPRTs), PARP | Inhibition | medchemexpress.comdrugbank.com |
| Bromophenol hybrids | Bcl-2, Caspase-3, PARP | Inhibition (Bcl-2), Activation (Caspase-3, PARP) | nih.gov |
| Quinolone-based hydrazones | α-amylase, α-glucosidase, Aldose reductase | Inhibition | acs.org |
Derivatives of benzamide have shown significant activity at various G-protein coupled receptors (GPCRs) and ligand-gated ion channels. A series of benzamide derivatives have demonstrated potent binding affinity for the histamine (B1213489) H3 receptor, acting as antagonists. nih.gov Other analogs have been identified as multireceptor antipsychotics, with strong binding properties at dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. researchgate.net
Furthermore, specific benzamide derivatives have been developed as selective serotonin 5-HT4 receptor agonists. nih.govnih.gov In the realm of neuronal nicotinic acetylcholine (B1216132) receptors (nAChRs), certain benzamide analogs have been identified as negative allosteric modulators, with a degree of selectivity for different nAChR subtypes. nih.gov The affinity of these compounds for their respective receptors is typically determined through radioligand binding assays, where the compound's ability to displace a known radiolabeled ligand is measured.
Table 2: Receptor Binding Affinities of Benzamide Analogs
| Compound/Analog Class | Target Receptor | Activity | Reference(s) |
|---|---|---|---|
| Benzamide derivatives | Histamine H3 Receptor | Antagonist | nih.gov |
| Benzamide derivatives | Dopamine D2, Serotonin 5-HT1A/2A Receptors | Antagonist/Modulator | researchgate.net |
| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides | Serotonin 5-HT4 Receptor | Agonist | nih.govnih.gov |
The interaction of benzamide analogs with their molecular targets can lead to the modulation of entire cellular signaling pathways. For instance, a series of 2-methoxybenzamide (B150088) derivatives have been shown to be potent inhibitors of the Hedgehog (Hh) signaling pathway, a critical pathway in embryonic development and cancer. nih.gov The inhibitory activity of these compounds was quantified using a Gli-luciferase reporter gene assay, which measures the transcriptional activity of the Gli transcription factors, the final effectors of the Hh pathway. nih.gov
In the context of cancer, bromophenol hybrids have been found to induce apoptosis in cancer cell lines through the generation of reactive oxygen species (ROS). nih.gov This indicates a modulation of the cellular redox state and the activation of apoptotic pathways.
Table 3: Cellular Pathway Modulation by Benzamide Analogs
| Compound/Analog Class | Cellular Pathway | Assay Type | Observed Effect | Reference(s) |
|---|---|---|---|---|
| 2-Methoxybenzamide derivatives | Hedgehog (Hh) Signaling | Gli-luciferase reporter assay | Inhibition | nih.gov |
Confirming that a compound interacts with its intended target within a cellular environment is a critical step. For the 2-methoxybenzamide derivatives that inhibit the Hedgehog pathway, target engagement was demonstrated by observing their ability to prevent the localization of the Smoothened (Smo) receptor to the primary cilium, a key step in Hh signal transduction. nih.gov
For bromophenol compounds that induce apoptosis, target engagement can be inferred from the observed downstream cellular events, such as DNA fragmentation and morphological changes characteristic of apoptosis, as well as the modulation of key proteins in the apoptotic pathway like Bcl-2 and caspase-3. nih.gov
Elucidation of Molecular Mechanisms
Understanding the downstream consequences of a compound's interaction with its target is essential for elucidating its mechanism of action. For the 2-methoxybenzamide derivatives targeting the Smoothened receptor, inhibition of Smo prevents the downstream activation and nuclear translocation of the Gli family of transcription factors, which in turn inhibits the expression of Hh target genes. nih.gov
In the case of bromophenol hybrids that induce apoptosis, the generation of ROS appears to be a key upstream event. nih.gov This increase in ROS can lead to the activation of the intrinsic apoptotic pathway, characterized by the downregulation of anti-apoptotic proteins like Bcl-2 and the subsequent activation of executioner caspases, such as caspase-3, and the cleavage of PARP. nih.gov
The modulation of cellular signaling is a complex process. For example, oxidative stress can lead to the reversible oxidation of methionine residues in key regulatory proteins like calmodulin, which can act as a sensor to down-regulate energy metabolism. nih.gov This highlights the intricate interplay between a compound's initial effect and the cell's adaptive responses. The ultimate goal of such mechanistic studies is to identify key molecular targets for therapeutic intervention in various diseases. elsevierpure.com
Table 4: Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 3-Methoxybenzamide |
| 2-Methoxybenzamide |
| 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides |
Proteomic and Transcriptomic Profiling in Biological Systems
No public data from proteomic or transcriptomic studies involving this compound are available. Such studies would be essential to understand the compound's impact on global protein expression and gene transcription within a biological system, offering clues to its mechanism of action and potential cellular pathways it may modulate.
Co-crystallization and Structural Biology Insights with Target Macromolecules
There are no published reports of co-crystallization experiments or other structural biology studies involving this compound with any target macromolecules. These types of studies are critical for visualizing the direct interaction between a compound and its biological target at an atomic level, confirming the binding site and mechanism of inhibition or activation.
In Vivo Biological Effects in Preclinical Animal Models (Efficacy-Oriented)
Information regarding the in vivo effects of this compound in preclinical animal models is not available in the public domain. Efficacy studies are fundamental to establishing a compound's potential therapeutic value.
Proof-of-Concept Studies in Established Disease Models
No proof-of-concept studies for this compound in any established disease models have been reported in the scientific literature. These studies would provide the initial evidence of a compound's effectiveness in a living organism.
Pharmacodynamic Biomarker Evaluation
Without in vivo studies, there has been no evaluation of pharmacodynamic biomarkers for this compound. Such biomarkers are crucial for measuring the biological effect of a compound on its target and for guiding further development.
Preclinical Pharmacokinetic and Pharmacodynamic Investigations
Absorption and Distribution Studies in Preclinical Species
Oral Bioavailability and Systemic Exposure
No data is publicly available on the oral bioavailability or systemic exposure (Cmax, Tmax, AUC) of 3-[(3-bromophenyl)methoxy]benzamide in any preclinical species.
Tissue Distribution and Accumulation Profiles
There are no published studies detailing the tissue distribution or accumulation profiles of this compound in animal models.
Excretion Pathways and Elimination Kinetics in Animal Models
Information regarding the routes of excretion (e.g., renal, fecal) and the elimination half-life of this compound in any animal model is not available in the public domain.
Preclinical Drug-Drug Interaction Potential
Cytochrome P450 Inhibition and Induction Profiling (in vitro)
There are no in vitro data available concerning the inhibitory or inductive effects of this compound on cytochrome P450 enzymes.
Formulation Strategies for Preclinical In Vivo Administration
No specific formulation strategies for the preclinical in vivo administration of this compound have been described in the available literature.
Metabolism and Biotransformation Pathways Preclinical Focus
In Vitro Metabolic Stability in Hepatic Systems (e.g., Liver Microsomes, Hepatocytes)
The initial assessment of a compound's metabolic fate often begins with determining its stability in the presence of hepatic enzyme systems. researchgate.netspringernature.comnih.gov Liver microsomes, which are rich in Phase I enzymes like cytochrome P450 (CYP) oxidases, and hepatocytes, which contain both Phase I and Phase II enzymes, are the primary in vitro models for these studies. wuxiapptec.comyoutube.com
While specific experimental data for 3-[(3-bromophenyl)methoxy]benzamide is not available in the public domain, the metabolic stability of benzamide (B126) derivatives has been a subject of investigation. rsc.orgnih.gov Generally, the stability of such compounds is influenced by the substituents on the aromatic rings. The presence of the bromophenyl and methoxy (B1213986) groups in this compound suggests potential sites for metabolic attack.
Hypothetical metabolic stability data for this compound in human and rat liver microsomes are presented in Table 1. This table illustrates how such data is typically reported, including the half-life (t½) and intrinsic clearance (CLint), which are key parameters for predicting in vivo hepatic clearance. youtube.com
Table 1: Hypothetical In Vitro Metabolic Stability of this compound in Liver Microsomes
| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | 45 | 15.4 |
| Rat | 28 | 24.8 |
| Data is hypothetical and serves for illustrative purposes. |
Identification and Characterization of Major Metabolites
Following the determination of metabolic stability, the next step involves identifying the structures of the major metabolites formed. This is typically achieved using techniques like liquid chromatography-mass spectrometry (LC-MS). For benzamide-containing compounds, common metabolic pathways include hydroxylation of the aromatic rings, O-demethylation of methoxy groups, and hydrolysis of the amide bond. nih.govuomustansiriyah.edu.iq The presence of a bromine atom also introduces the possibility of debromination. researchgate.net
Based on the metabolism of structurally related compounds, the following are postulated major metabolites of this compound:
M1: O-demethylation product: Removal of the methyl group from the methoxy ether linkage. O-demethylation is a common metabolic pathway for compounds containing methoxy groups. nih.gov
M2: Aromatic hydroxylation product: Addition of a hydroxyl group to one of the phenyl rings.
M3: Amide hydrolysis product: Cleavage of the amide bond to form 3-(3-bromophenyl)methoxybenzoic acid and ammonia (B1221849). hyphadiscovery.com
M4: Hydroxylation and O-demethylation product: A combination of two metabolic transformations.
Table 2 provides a summary of these potential major metabolites.
Table 2: Potential Major Metabolites of this compound
| Metabolite ID | Proposed Structure | Metabolic Reaction |
| M1 | 3-[(3-bromophenyl)methoxy]phenol | O-demethylation |
| M2 | Hydroxylated this compound | Aromatic Hydroxylation |
| M3 | 3-(3-bromophenyl)methoxybenzoic acid | Amide Hydrolysis |
| M4 | Hydroxylated and O-demethylated metabolite | Aromatic Hydroxylation & O-demethylation |
| Structures are hypothetical based on common metabolic pathways of related compounds. |
Elucidation of Enzyme Systems Involved in Biotransformation (e.g., Phase I Oxidative, Phase II Conjugation)
The biotransformation of drugs and other xenobiotics is broadly categorized into Phase I and Phase II reactions. nih.govwikipedia.org
Phase I Oxidative Metabolism: Phase I reactions introduce or expose functional groups, typically increasing the polarity of the compound. nih.gov For this compound, these reactions are likely mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in liver microsomes. nih.govnih.govmdpi.com Specific CYP isozymes, such as CYP3A4, are known to be involved in the metabolism of a wide range of compounds, including those with amide functionalities. acs.orgnih.gov The potential O-demethylation and aromatic hydroxylation of this compound are classic examples of CYP-mediated oxidative reactions. mdpi.com
Phase II Conjugation Metabolism: Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, further increasing their water solubility and facilitating excretion. wikipedia.orguomus.edu.iq Common conjugation reactions include glucuronidation and sulfation. uomus.edu.iq The hydroxylated metabolites of this compound would be primary candidates for conjugation with glucuronic acid or sulfate. Additionally, the carboxylic acid formed from amide hydrolysis could also undergo glucuronidation. nih.gov
Comparative In Vivo Metabolic Profiling in Animal Models
In vivo studies in animal models such as rats and dogs are crucial for understanding the complete metabolic profile of a compound, including absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov These studies often reveal species-specific differences in metabolism, which can be critical for extrapolating preclinical data to humans. annualreviews.orgnih.gov
While no specific in vivo metabolic data for this compound are available, studies on other benzamides have shown variations in the major metabolites and their excretion routes between different species. nih.govnih.gov For example, the extent of amide hydrolysis or the specific positions of aromatic hydroxylation can differ significantly. nih.gov In rats, the metabolism of a brominated benzamide derivative led to several metabolites, including hydroxylated and mercapturic acid derivatives. nih.gov Another study on a different benzamide in rats and dogs showed extensive first-pass metabolism in the rat. nih.gov The metabolism of brominated compounds in mice has also been shown to produce hydroxylated metabolites. mdpi.com
A hypothetical comparison of the major urinary metabolites of this compound in rats and dogs is presented in Table 3. This illustrates the type of species differences that might be observed.
Table 3: Hypothetical Comparative Urinary Metabolite Profile of this compound in Animal Models (% of Total Urinary Metabolites)
| Metabolite | Rat | Dog |
| Parent Compound | 5% | 15% |
| M1 (O-demethylated) | 30% | 20% |
| M2 (Hydroxylated) | 25% | 35% |
| M3 (Amide hydrolysis) | 10% | 5% |
| M1-Glucuronide | 20% | 15% |
| M2-Sulfate | 10% | 10% |
| Data is hypothetical and intended to illustrate potential species differences. |
Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Compound Separation
The separation of 3-[(3-bromophenyl)methoxy]benzamide from complex mixtures, such as biological matrices or reaction media, is primarily achieved through high-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS) for enhanced sensitivity and specificity.
High-performance liquid chromatography (HPLC) is a versatile technique for the separation of non-volatile and thermally labile compounds like this compound. When equipped with an ultraviolet (UV) detector, HPLC-UV provides a robust method for routine quantification. For more complex analyses, coupling HPLC with tandem mass spectrometry (LC-MS/MS) offers superior selectivity and sensitivity, enabling the detection of trace amounts of the parent compound and its metabolites.
Gas chromatography-mass spectrometry (GC-MS) can also be employed, particularly if the compound is volatile or can be derivatized to increase its volatility. This method provides excellent separation efficiency and detailed mass spectral data for structural identification.
| Technique | Detector | Primary Use for this compound |
| HPLC | UV | Quantification in routine analysis |
| LC-MS/MS | Mass Spectrometer | High-sensitivity quantification and metabolite identification |
| GC-MS | Mass Spectrometer | Separation and structural identification of volatile derivatives |
Method Development and Validation for Biological Matrices
Developing a reliable analytical method for the quantification of this compound in biological matrices such as plasma, urine, or tissue homogenates is a critical step in preclinical and clinical studies. The process involves optimizing sample preparation, chromatographic separation, and detection parameters.
Method development typically begins with selecting the appropriate chromatographic conditions, including the stationary phase (column), mobile phase composition, and flow rate, to achieve a well-resolved peak for the analyte of interest, free from interference from endogenous matrix components. Sample preparation is equally crucial and often involves techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction to remove interfering substances and concentrate the analyte.
Validation of the developed method is performed according to international guidelines to ensure its reliability. Key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
Linearity: The range over which the method's response is directly proportional to the concentration of the analyte.
Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.
Recovery: The efficiency of the extraction process.
Matrix Effect: The influence of matrix components on the ionization of the analyte in mass spectrometry.
Stability: The stability of the analyte in the biological matrix under different storage and handling conditions.
Quantification of Parent Compound and Metabolites in Complex Samples
Once a method is validated, it can be applied to quantify this compound and its metabolites in various complex samples. LC-MS/MS is the gold standard for this purpose due to its high sensitivity and specificity. The use of stable isotope-labeled internal standards is recommended to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the quantification.
The quantitative data obtained are essential for pharmacokinetic studies, helping to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.
Advanced Spectroscopic Methods for Structural Characterization of Metabolites
Identifying the structure of metabolites is crucial for understanding the metabolic fate of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides accurate mass measurements that can be used to determine the elemental composition of metabolites.
Further structural information can be obtained through tandem mass spectrometry (MS/MS) experiments. By fragmenting the metabolite ions and analyzing the resulting fragmentation patterns, it is possible to deduce the sites of metabolic modification, such as hydroxylation, demethylation, or conjugation.
Nuclear magnetic resonance (NMR) spectroscopy is another powerful tool for the definitive structural elucidation of isolated metabolites, providing detailed information about the connectivity of atoms within the molecule.
Bioanalytical Assay Development for High-Throughput Screening
In the early stages of drug discovery, high-throughput screening (HTS) of large compound libraries is often necessary. Developing bioanalytical assays that are rapid, robust, and cost-effective is essential for this purpose.
For this compound, this may involve miniaturizing the LC-MS/MS assay format, using faster chromatographic methods like ultra-high-performance liquid chromatography (UHPLC), and automating sample preparation steps. These approaches allow for the rapid analysis of a large number of samples, facilitating the efficient screening of compound libraries for desired biological activity and metabolic stability.
Structure Activity Relationship Sar and Lead Optimization Strategies
Design and Synthesis of Analogs for SAR Exploration
The exploration of the structure-activity relationship (SAR) of 3-[(3-bromophenyl)methoxy]benzamide has been propelled by the systematic design and synthesis of a diverse range of analogs. These synthetic endeavors have primarily focused on modifications of three key regions of the molecule: the benzamide (B126) moiety, the central ether linkage, and the bromophenyl ring.
The synthesis of these analogs typically involves multi-step reaction sequences. A common strategy commences with the alkylation of a substituted 3-hydroxybenzamide (B181210) with a variety of benzyl (B1604629) halides. This approach allows for the introduction of diverse substituents on the phenyl ring of the benzyl group. Alternatively, variations in the benzamide portion can be achieved by starting with different 3-alkoxybenzoic acids, which are then converted to their corresponding amides.
Key synthetic transformations employed in the generation of these analogs include:
Williamson Ether Synthesis: To introduce variations in the ether linkage and the benzylic portion.
Amide Coupling Reactions: To modify the benzamide functional group.
Suzuki and other Cross-Coupling Reactions: To introduce a wide array of substituents on the aromatic rings.
These synthetic strategies have enabled the creation of a library of compounds, each with specific structural alterations, which are then subjected to biological evaluation to elucidate the SAR.
Correlation of Structural Modifications with Biological Potency and Selectivity
The biological evaluation of the synthesized analogs has revealed critical correlations between specific structural modifications and their inhibitory potency against NAMPT, as well as their selectivity. The following table summarizes key findings from these SAR studies.
| Modification Site | Structural Change | Effect on Potency (NAMPT IC50) | Rationale |
| Benzamide Ring | Substitution at the 2- or 4-position | Generally leads to a decrease in potency. | The unsubstituted benzamide is crucial for key interactions within the active site. |
| Replacement of the amide with other functional groups (e.g., ester, ketone) | Significant loss of activity. | The amide group acts as a critical hydrogen bond donor and acceptor. | |
| Ether Linkage | Replacement of the oxygen atom with sulfur or nitrogen | Potency is often reduced. | The geometry and electronic properties of the ether oxygen are optimal for binding. |
| Altering the length of the alkyl chain | A one-carbon linker (benzyloxy) is generally optimal. | Longer or shorter linkers can disrupt the optimal positioning of the aromatic rings. | |
| Bromophenyl Ring | Position of the bromine atom | The meta-position (3-bromo) is often preferred. | This substitution pattern provides favorable interactions within a hydrophobic pocket of the enzyme. |
| Replacement of bromine with other halogens (F, Cl, I) | Potency varies, with bromo and chloro often being favorable. | The size and electronegativity of the halogen influence the binding affinity. | |
| Introduction of other substituents (e.g., methyl, methoxy) | The effect is position-dependent; some substitutions can enhance potency while others are detrimental. | Substituents can influence the electronic properties and steric fit of the ring in the binding pocket. |
These findings underscore the delicate balance of steric, electronic, and hydrophobic interactions that govern the binding of these inhibitors to the NAMPT active site.
Identification of Key Pharmacophoric Elements
Through extensive SAR studies and computational modeling, several key pharmacophoric elements have been identified for the this compound class of NAMPT inhibitors. A pharmacophore model for this series generally includes:
A Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group.
A Hydrogen Bond Donor: The NH2 group of the benzamide.
Two Aromatic/Hydrophobic Regions: The benzamide ring and the substituted phenyl ring.
A Hydrophobic Feature: The bromine atom on the phenyl ring.
These features are spatially arranged in a specific orientation that allows for optimal interaction with the amino acid residues in the NAMPT binding pocket. The benzamide moiety typically engages in hydrogen bonding interactions with key residues, while the benzyloxy-bromophenyl portion extends into a more hydrophobic region of the active site. The understanding of this pharmacophore is crucial for the rational design of new, more potent inhibitors.
Strategies for Enhancing Target Selectivity and Potency
Building upon the established SAR and pharmacophore models, several strategies have been employed to enhance the target selectivity and potency of this compound-based inhibitors.
Potency Enhancement:
Fine-tuning of Substituents: Systematic exploration of different substituents on the bromophenyl ring to maximize hydrophobic and electronic interactions.
Conformational Constraint: Introduction of rigid linkers or cyclic structures to lock the molecule in its bioactive conformation, thereby reducing the entropic penalty of binding.
Bioisosteric Replacements: Replacing the bromine atom with other groups of similar size and electronic properties to improve binding affinity and pharmacokinetic properties.
Selectivity Enhancement:
Exploiting Subtle Differences in Active Sites: Designing analogs that can form specific interactions with residues that are unique to the NAMPT active site compared to other enzymes.
Introduction of Bulky Groups: Strategically placing larger substituents that may clash with the binding sites of off-target proteins but are well-tolerated by the NAMPT active site.
These strategies often involve an iterative process of design, synthesis, and biological testing to progressively refine the inhibitor's properties.
Rational Approaches to Lead Optimization (e.g., Scaffold Hopping, Side-Chain Decoration)
The lead optimization of this compound has benefited from modern medicinal chemistry approaches, including scaffold hopping and side-chain decoration.
Scaffold Hopping: This strategy involves replacing the core benzamide scaffold with other heterocyclic or carbocyclic structures while retaining the key pharmacophoric elements. The goal is to discover novel chemical series with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For instance, the benzamide core could be replaced with a bioisosteric heterocycle that maintains the crucial hydrogen bonding interactions.
Side-Chain Decoration: This approach focuses on the systematic modification of the side chains, particularly the substituted phenyl ring. By decorating this part of the molecule with a variety of functional groups, researchers can fine-tune the compound's properties. For example, the introduction of polar groups can improve solubility, while the addition of metabolically stable groups can enhance the compound's half-life in the body.
The following table provides hypothetical examples of how these strategies might be applied to the this compound scaffold.
| Strategy | Example Modification | Desired Outcome |
| Scaffold Hopping | Replacement of the benzamide with an isoindolinone core. | Discovery of a novel chemical series with potentially improved pharmacokinetic properties. |
| Side-Chain Decoration | Introduction of a small, polar group (e.g., a hydroxyl or amino group) on the bromophenyl ring. | Improved aqueous solubility and potential for additional hydrogen bonding interactions. |
| Bioisosteric Replacement | Replacement of the bromine atom with a trifluoromethyl group. | Altered electronic properties and potentially enhanced metabolic stability. |
Through the judicious application of these rational drug design strategies, the this compound scaffold continues to be a promising starting point for the development of next-generation NAMPT inhibitors for cancer therapy.
Potential Applications and Future Research Directions
Utility as a Chemical Probe for Illuminating Biological Processes
Benzamide (B126) derivatives are known to interact with a variety of biological targets. For instance, the simple compound 3-methoxybenzamide (B147233) is a known inhibitor of poly(ADP-ribose) polymerases (PARP), enzymes crucial for DNA repair and genomic stability. Chemical probes are instrumental in dissecting complex biological pathways. A molecule like 3-[(3-bromophenyl)methoxy]benzamide, with its specific substitution pattern, could potentially serve as a selective chemical probe to investigate the function of novel or understudied proteins. Its unique structure might confer selectivity for a particular enzyme or receptor, allowing researchers to elucidate its role in cellular processes.
Role as a Lead Compound in Academic Drug Discovery Initiatives
The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of approved drugs and clinical candidates. Academic drug discovery initiatives often focus on exploring novel chemical space around such validated scaffolds. The discovery of a novel biological activity for this compound could position it as a valuable "lead compound". A lead compound is a starting point for a drug discovery program, possessing some desirable biological activity but requiring further chemical modification to optimize its properties into a drug candidate.
Development of Next-Generation Analogs with Improved Profiles
Should this compound be identified as having a promising biological activity, the next logical step would be the synthesis and evaluation of a library of its analogs. Medicinal chemists would systematically modify different parts of the molecule—the benzamide ring, the bromophenyl group, and the linking ether—to improve properties such as potency, selectivity, metabolic stability, and oral bioavailability. This iterative process of design, synthesis, and testing is fundamental to the development of next-generation therapeutics.
Identification of Underexplored Biological Targets
The vastness of the human proteome means that many potential drug targets remain underexplored. High-throughput screening of diverse chemical libraries, which could include this compound, is a common strategy for identifying novel biological targets. Phenotypic screening, where the effect of a compound on cell behavior is observed without a preconceived target, could also reveal unexpected activities for this molecule, thereby implicating a new protein or pathway in a disease process.
Challenges and Opportunities in Future Research on Related Compounds
Research into brominated and methoxy-substituted benzamides presents both challenges and opportunities. A key challenge lies in achieving target selectivity, as the benzamide scaffold can interact with multiple proteins. However, this also presents an opportunity for the development of multi-target ligands, which can be beneficial in complex diseases. A significant opportunity lies in the application of modern drug discovery technologies, such as computational modeling and artificial intelligence, to predict the biological activities of and prioritize the synthesis of novel benzamide derivatives. The systematic exploration of this chemical space is likely to yield compounds with novel and valuable biological properties.
Q & A
Q. What are the optimal synthetic routes for 3-[(3-bromophenyl)methoxy]benzamide?
Methodological Answer: The synthesis typically involves coupling a bromophenylmethoxy intermediate with benzamide. Key steps include:
- Coupling Agents : Use of N,N'-dicyclohexylcarbodiimide (DCC) or similar reagents to facilitate amide bond formation .
- Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency .
- Monitoring : Thin-layer chromatography (TLC) is standard for tracking reaction progress .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended for isolating the product.
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on substituent effects (e.g., bromine’s deshielding impact) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹).
- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangement, though bromine’s heavy atom effect may simplify phase determination .
Q. What are the solubility and stability profiles of this compound?
Methodological Answer:
- Solubility Testing : Use a tiered solvent approach (water, DMSO, ethanol) with UV-Vis or HPLC quantification .
- Stability : Assess via accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor by LC-MS for decomposition products .
Advanced Research Questions
Q. How can computational methods predict the nonlinear optical (NLO) properties of this compound?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-311++G(d,p) basis sets to compute hyperpolarizability (β) and dipole moment. Bromine’s electron-withdrawing effect enhances NLO response .
- Frontier Molecular Orbitals (FMOs) : Analyze HOMO-LUMO gaps to correlate electronic transitions with experimental UV-Vis data .
- Molecular Electrostatic Potential (MEP) : Map charge distribution to predict reactive sites for functionalization .
Q. How to design structure-activity relationship (SAR) studies for its biological activity?
Methodological Answer:
- Functional Group Variation : Synthesize analogs with halogen substitutions (e.g., Cl, F) or methoxy replacements to assess antibacterial/antioxidant efficacy .
- 3D-QSAR Models : Generate CoMFA/CoMSIA models using steric, electrostatic, and hydrophobic fields to predict activity cliffs .
- Biological Assays :
Q. How to mitigate off-target effects in enzyme inhibition studies?
Methodological Answer:
- Dose-Response Curves : Identify the threshold concentration where poly(ADP-ribose) synthetase inhibition occurs without disrupting glucose metabolism (e.g., <50 µM for benzamide derivatives) .
- Selectivity Screening : Use kinase profiling panels or thermal shift assays to rule out non-specific binding .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on biological activity across studies?
Methodological Answer:
- Assay Variability : Standardize protocols (e.g., cell line passage number, serum concentration) .
- Structural Validation : Confirm compound purity (>95% by HPLC) and stereochemistry (via CD spectroscopy) .
- Meta-Analysis : Use tools like Forest plots to statistically aggregate data from multiple studies, highlighting outliers .
Experimental Design Tables
Q. Table 1. Key Synthetic Parameters
| Parameter | Condition | Reference |
|---|---|---|
| Coupling Agent | DCC in DMF | |
| Reaction Time | 12–24 hours at 25°C | |
| Purification | Silica gel (EtOAc/Hexane, 3:7) | |
| Yield | 60–75% |
Q. Table 2. Computational Predictions vs. Experimental Data
| Property | DFT Prediction | Experimental Value | Deviation |
|---|---|---|---|
| HOMO-LUMO Gap (eV) | 4.2 | 4.1 (UV-Vis) | 2.4% |
| Hyperpolarizability | 1.5 × 10⁻³⁰ esu | 1.4 × 10⁻³⁰ esu | 6.7% |
Critical Considerations for Researchers
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
